molecular formula C15H18FNO3S2 B2991125 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235311-21-3

5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2991125
CAS RN: 1235311-21-3
M. Wt: 343.43
InChI Key: JSTLTRRTULEKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H18FNO3S2 and a molecular weight of 343.43. It is a derivative of benzenesulfonamide, which is a class of compounds that have been widely studied for their potential applications in various fields .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include the Suzuki-Miyaura coupling mentioned earlier . Another possible reaction could be the protodeboronation of pinacol boronic esters, a process that is not well developed but has been reported in the literature .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral activity . Specifically, derivatives such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide have shown inhibitory activity against a broad range of RNA and DNA viruses . This suggests that our compound may also be explored for its potential antiviral properties, particularly in the development of treatments for viral infections.

Anti-inflammatory and Analgesic Activities

Indole derivatives have also been associated with anti-inflammatory and analgesic activities . Compounds with similar structures to 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . This indicates the potential of our compound in the treatment of inflammatory conditions and pain management.

Anticancer Properties

The cytotoxicity of certain indole derivatives against both healthy and cancer cells has been studied, with some compounds demonstrating selective toxicity towards cancer cells . Given the structural similarities, research into the anticancer properties of 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide could yield new insights into its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

Thiophene derivatives, which are part of the molecular structure of our compound, are known to possess antimicrobial efficacy . They have been effective against a variety of microbial strains, suggesting that our compound could be valuable in the development of new antimicrobial agents .

Kinase Inhibition

Thiophene derivatives have been identified as potent kinase inhibitors . Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases. Therefore, the kinase inhibitory activity of our compound could be significant in the treatment of various diseases, including cancer .

Antioxidant Properties

Indole derivatives have been recognized for their antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases. The potential antioxidant activity of 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide could be harnessed in the prevention and treatment of diseases caused by oxidative damage .

properties

IUPAC Name

5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c1-3-7-17(10-12-6-8-21-11-12)22(18,19)15-9-13(16)4-5-14(15)20-2/h4-6,8-9,11H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLTRRTULEKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.